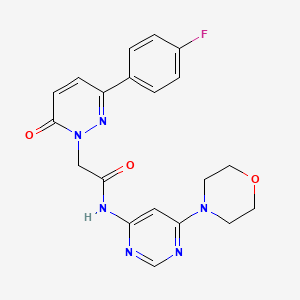
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O3 and its molecular weight is 410.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H20FN5O2, with a molecular weight of approximately 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a morpholinopyrimidine moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Such inhibition can lead to neuroprotective effects and modulation of neurotransmitter levels .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly relevant in neuroprotection against conditions like gamma radiation-induced damage .
- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential anti-cancer applications .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study involving similar compounds demonstrated that they could significantly enhance the levels of antioxidants like glutathione in irradiated mice, indicating potential for neuroprotective therapies against oxidative stress .
- Cancer Research : Research on related pyridazinone derivatives revealed their ability to induce apoptosis in K562 leukemia cells through increased reactive oxygen species (ROS) generation and activation of caspases, marking them as promising candidates for cancer treatment .
- Inflammation Modulation : In vitro assays showed that certain derivatives could inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting their utility in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-3-1-14(2-4-15)16-5-6-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-7-9-30-10-8-26/h1-6,11,13H,7-10,12H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVBRUKUHQWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














